molecular formula C11H15NO4 B10760654 Furoyl-leucine

Furoyl-leucine

Cat. No.: B10760654
M. Wt: 225.24 g/mol
InChI Key: LXBURZIESWDWIV-QMMMGPOBSA-N
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Description

Furoyl-Leucine is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of a furan ring attached to the leucine molecule. The chemical formula for this compound is C11H15NO4, and it has a molecular weight of 225.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furoyl-Leucine can be synthesized through the reaction of leucine with furoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the leucine and furoic acid. The reaction is carried out in an organic solvent such as dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Furoyl-Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furoyl-Leucine has several applications in scientific research:

Mechanism of Action

Furoyl-Leucine exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to disintegrin and metalloproteinase domain-containing protein 28, which plays a role in various cellular processes. The binding of this compound to this protein can modulate its activity and influence downstream signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furoyl-Leucine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other leucine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C11H15NO4/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

LXBURZIESWDWIV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CO1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=CO1

Origin of Product

United States

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